molecular formula C12H17Cl2NO B14478944 p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether CAS No. 64977-10-2

p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether

Cat. No.: B14478944
CAS No.: 64977-10-2
M. Wt: 262.17 g/mol
InChI Key: UDXWHNWEBOXZHB-UHFFFAOYSA-N
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Description

p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an aminophenol structure, which is further linked to an ethyl ether moiety.

Preparation Methods

The synthesis of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether typically involves the reaction of p-aminophenol with 2-chloroethyl chloride in the presence of a base, followed by the introduction of an ethyl ether group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phenol and amine groups.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenolic and amine derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with DNA, proteins, and other cellular components, leading to cross-linking and disruption of normal cellular functions. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the primary targets are rapidly dividing cells.

Comparison with Similar Compounds

p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether can be compared to other nitrogen mustard compounds, such as:

The uniqueness of this compound lies in its specific structure, which may confer different reactivity and biological activity compared to other nitrogen mustards.

Properties

CAS No.

64977-10-2

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-ethoxyaniline

InChI

InChI=1S/C12H17Cl2NO/c1-2-16-12-5-3-11(4-6-12)15(9-7-13)10-8-14/h3-6H,2,7-10H2,1H3

InChI Key

UDXWHNWEBOXZHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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